![molecular formula C13H10O3 B3021590 (2E)-3-(2-Furyl)-2-phenylacrylic acid CAS No. 42307-39-1](/img/structure/B3021590.png)
(2E)-3-(2-Furyl)-2-phenylacrylic acid
Overview
Description
“(2E)-3-(2-Furyl)-2-phenylacrylic acid” is a chemical compound with the CAS Number: 42307-39-1 . It has a molecular weight of 214.22 and its IUPAC name is (2E)-3-(2-furyl)-2-phenyl-2-propenoic acid . This compound is a versatile material used in scientific research and exhibits intriguing properties, making it applicable in various fields such as organic synthesis, pharmaceuticals, and materials science.
Molecular Structure Analysis
The molecular formula of “(2E)-3-(2-Furyl)-2-phenylacrylic acid” is C13H10O3 . The InChI code for this compound is 1S/C13H10O3/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)/b12-9+ .Physical And Chemical Properties Analysis
“(2E)-3-(2-Furyl)-2-phenylacrylic acid” is a solid at room temperature . The compound’s molecular weight is 214.22 .Scientific Research Applications
- Application : Recent advances in electrocatalysis have enabled the synthesis of FDCA from 5-(hydroxymethyl)furfural (HMF) using non-noble metal-based electrocatalysts. These catalysts convert HMF into FDCA under appropriate potential and ambient temperature. Cathodic H₂ evolution coupled with anodic HMF oxidation enhances the value of this process .
- Application : It is used in the synthesis of π-extended heteroarylfuran systems. These extended aromatic structures find applications in materials science, organic electronics, and optoelectronics .
- Application : 5-Formylfuran-2-boronic acid can participate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecules. Medicinal chemists may explore its derivatives for drug discovery .
- Application : Researchers investigate the luminescent properties of this compound. It could serve as a component in novel luminescent materials, such as organic light-emitting diodes (OLEDs) or sensors .
- Application : Researchers might explore its catalytic activity in green chemical transformations, such as C-C bond formation or oxidation reactions .
Electrocatalytic Synthesis of 2,5-Furandicarboxylic Acid (FDCA)
π-Extended Heteroarylfuran Systems
Organic Synthesis and Medicinal Chemistry
Photophysical Properties and Luminescent Materials
Catalysis and Green Chemistry
Functional Materials and Nanotechnology
Safety and Hazards
properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFJMNHCFFZDTM-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CO2)/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Furyl)-2-phenylacrylic acid | |
CAS RN |
4484-53-1 | |
Record name | NSC35693 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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